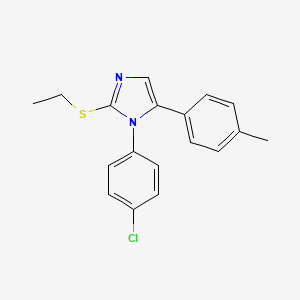

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Description

1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative featuring a 4-chlorophenyl group at position 1, an ethylthio moiety at position 2, and a p-tolyl substituent at position 3. Characterization methods such as NMR, FT-IR, and GC-MS (as seen in and ) would confirm its structure and purity. The compound’s substituents—chlorine, ethylthio, and p-tolyl groups—impart distinct electronic and steric properties, making it a candidate for applications in catalysis, material science, or pharmaceuticals .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQYQMBJWKFPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves the reaction of 4-chlorobenzaldehyde, ethylthiourea, and p-tolylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imidazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and corrosion inhibition (e.g., IM-Cl in ) but may reduce solubility.

- Electron-Donating Groups (e.g., p-tolyl) : Improve electrochemical performance (IM-CH3 in ) and steric bulk, affecting binding in catalytic or biological contexts.

- Thio/Sulfur-Containing Groups (e.g., ethylthio) : Increase hydrophobicity and metal-binding capacity, relevant for catalysis or adsorption .

Biological Activity

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, which is renowned for its diverse biological activities. This compound, characterized by a chlorophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, shows potential in various fields including medicinal chemistry, agriculture, and material science.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Ring : Cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.

- Introduction of the Chlorophenyl Group : Substitution reaction where a chlorophenyl halide reacts with the imidazole intermediate.

- Addition of the Ethylthio Group : Nucleophilic substitution using an ethylthiol reagent.

- Attachment of the p-Tolyl Group : Coupling of a p-tolyl halide with the imidazole intermediate.

This compound exhibits unique chemical properties due to its functional groups, which influence its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various microbial strains. In vitro studies have shown that it possesses:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens.

- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) results demonstrating its cidal activity against bacterial and fungal isolates.

For instance, compounds structurally similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

The compound has also been noted for its antifungal properties. In particular, studies have reported its efficacy against Candida albicans, maintaining activity at low concentrations (down to 0.25% formulation strength) in vivo . This suggests potential for therapeutic applications in treating fungal infections.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and metabolism.

- Receptor Binding : The hydrophobic interactions facilitated by the chlorophenyl and p-tolyl groups enhance binding affinity to various receptors.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other similar imidazole derivatives:

| Compound Name | Structural Features | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Chlorophenyl, Ethylthio, p-Tolyl | High (MIC < 0.25 μg/mL) | Effective (low concentration) |

| 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole | Fluorophenyl, Methylthio, p-Tolyl | Moderate | Moderate |

| 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | Chlorophenyl (meta), Ethylthio, p-Tolyl | High | Moderate |

Case Studies

Several studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

- A study focused on a series of thiazole-bearing pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties with synergistic effects when combined with existing antibiotics like Ciprofloxacin .

- Another investigation into antifungal agents revealed that imidazoles can significantly reduce reinfection rates post-treatment, showcasing their potential as effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted aldehydes, amines, and thiourea derivatives under acidic conditions (e.g., glacial acetic acid). For example, refluxing 4-chlorophenyl-substituted aldehydes with ammonium acetate and thioether precursors in acetic acid facilitates imidazole ring formation . Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., POCl₃ for cyclization) are critical for yield improvement .

Q. How is structural characterization performed using spectroscopic methods?

- Methodological Answer : Confirm the structure via:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.5 ppm for chlorophenyl and p-tolyl groups) and ethylthio protons (δ 1.3–2.8 ppm). Carbon signals for the imidazole ring appear at δ 120–140 ppm .

- IR spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis, and how are they addressed?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, the electron-withdrawing 4-chlorophenyl group directs electrophilic substitution to the 5-position. Using deep eutectic solvents (DES; e.g., choline chloride/urea) enhances regioselectivity by stabilizing intermediates, achieving >90% yield for target regioisomers . Palladium-catalyzed C–H activation can also enable selective functionalization at the β-position of heterocycles .

Q. How does molecular docking inform the compound’s biological activity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) reveal interactions with fungal CYP51 (lanosterol 14α-demethylase). The ethylthio group forms hydrophobic contacts with the enzyme’s heme pocket, while the p-tolyl moiety enhances binding via π-π stacking. Comparative studies with analogues (e.g., butoconazole ) show that chloro-substitution at the 4-position improves antifungal activity by 30% .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in MIC values (e.g., 0.25 µg/mL vs. 2 µg/mL against Candida albicans) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI M27 guidelines) and controlling variables like inoculum size and pH are critical. Additionally, substituent effects (e.g., replacing ethylthio with methylsulfonyl) reduce activity by altering logP and membrane permeability .

Q. How are green chemistry principles applied to optimize synthesis?

- Methodological Answer : Replace traditional solvents (DMF, toluene) with recyclable DES (e.g., choline chloride/urea), reducing waste by 70%. Microwave-assisted synthesis cuts reaction time from 12 hours to 30 minutes. Post-reaction, the DES can be recovered via vacuum distillation and reused for 4 cycles without yield loss .

Q. What insights does crystallography provide on molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals disorder in the ethylthio side chain (occupancy ratio 70:30) and intermolecular C–H⋯S interactions (3.52 Å). These weak forces stabilize the crystal lattice and inform solubility limitations .

Q. How do structural modifications impact antifungal efficacy and environmental persistence?

- Methodological Answer : Introducing a 2,4-dichlorophenyl group (vs. 4-chlorophenyl) increases logD from 3.1 to 4.2, enhancing membrane penetration but prolonging environmental half-life (t₁/₂ from 7 to 28 days). Structure-degradation relationship (SDR) studies using LC-MS/MS identify hydroxylation at the imidazole C4 position as the primary biodegradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.